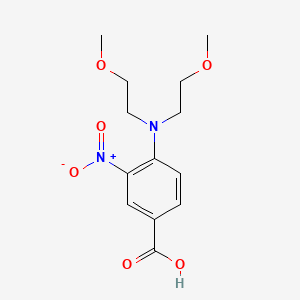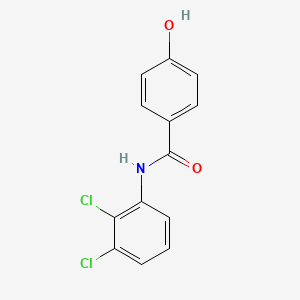
N-(2,3-dichlorophenyl)-4-hydroxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’,3’-Dichloro-4-hydroxybenzanilide, also known as 4-Hydroxy-N-(2,3-dichlorophenyl)benzamide, is a chemical compound with the molecular formula C13H9Cl2NO2 and a molecular weight of 282.12 g/mol . This compound is characterized by the presence of two chlorine atoms and a hydroxyl group attached to a benzanilide structure. It is primarily used in various scientific research applications due to its unique chemical properties.
準備方法
The synthesis of 2’,3’-Dichloro-4-hydroxybenzanilide typically involves the reaction of 2,3-dichloro-4-phenylazo phenol with a reducing agent in an aqueous solution of sodium hydroxide. The reaction is carried out at a temperature range of 50-100°C for 2-12 hours. After the reaction is complete, the mixture is cooled to room temperature, and the pH is adjusted to neutral. The product is then extracted using ethyl acetate, dried over anhydrous sodium sulfate, and purified by recrystallization from toluene . This method avoids the use of expensive and flammable catalysts, making it suitable for large-scale industrial production.
化学反応の分析
2’,3’-Dichloro-4-hydroxybenzanilide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2’,3’-Dichloro-4-hydroxybenzanilide is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2’,3’-Dichloro-4-hydroxybenzanilide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular proteins, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
2’,3’-Dichloro-4-hydroxybenzanilide can be compared with other similar compounds such as:
- 2,4-Dichloro-3’-hydroxybenzanilide
- 2,4-Dichloro-4’-hydroxybenzanilide
- 3,4-Dichloro-3’-hydroxybenzanilide
- 2-Chloro-3’-hydroxybenzanilide
These compounds share similar structural features but differ in the position and number of chlorine atoms and hydroxyl groups. The unique arrangement of these functional groups in 2’,3’-Dichloro-4-hydroxybenzanilide contributes to its distinct chemical properties and reactivity .
特性
分子式 |
C13H9Cl2NO2 |
|---|---|
分子量 |
282.12 g/mol |
IUPAC名 |
N-(2,3-dichlorophenyl)-4-hydroxybenzamide |
InChI |
InChI=1S/C13H9Cl2NO2/c14-10-2-1-3-11(12(10)15)16-13(18)8-4-6-9(17)7-5-8/h1-7,17H,(H,16,18) |
InChIキー |
APZBIZQJTSQLSY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C2=CC=C(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


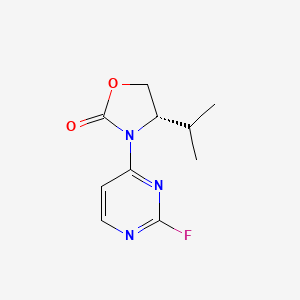
![3-(4-Chloro-phenyl)-4-hydroxy-7H-thieno[2,3-b]pyridine-6-one](/img/structure/B8648315.png)
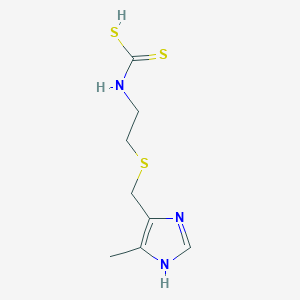
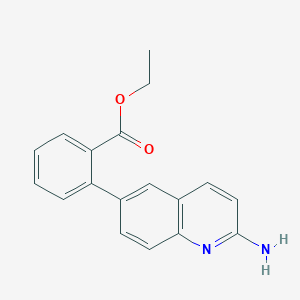
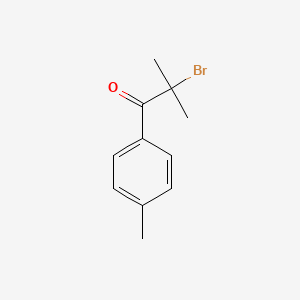
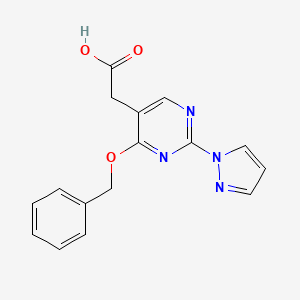
![2-Diazonio-3-oxo-1-[(prop-2-en-1-yl)oxy]but-1-en-1-olate](/img/structure/B8648351.png)
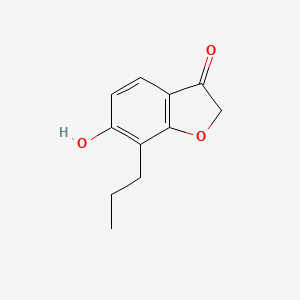
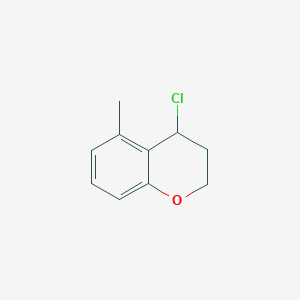
![Ethyl 4-{[2-(thiophen-2-yl)ethyl]amino}benzoate](/img/structure/B8648377.png)
![2-(3-(Piperidin-1-yl)pyrrolidin-1-yl)benzo[d]thiazole-6-carboxylic acid](/img/structure/B8648380.png)
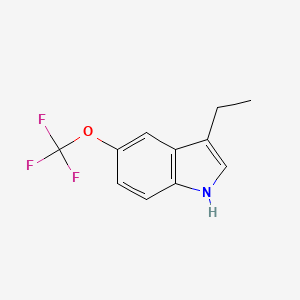
![Carbamic acid, N-[[(1R,2R)-2-(2,5-dihydroxyphenyl)cyclopropyl]methyl]-, 1,1-dimethylethyl ester, rel-](/img/structure/B8648402.png)
